molecular formula C4H4IN3O2 B2615839 3-iodo-1-methyl-4-nitro-1H-pyrazole CAS No. 186298-52-2

3-iodo-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2615839
CAS No.: 186298-52-2
M. Wt: 252.999
InChI Key: QVKHKGMSULLBTL-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique combination of iodine, methyl, and nitro functional groups attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole typically involves the iodination of 1-methyl-4-nitro-1H-pyrazole. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic media.

Major Products:

    Substitution: 3-azido-1-methyl-4-nitro-1H-pyrazole, 3-thiocyanato-1-methyl-4-nitro-1H-pyrazole.

    Reduction: 3-iodo-1-methyl-4-amino-1H-pyrazole.

    Oxidation: 3-iodo-1-carboxy-4-nitro-1H-pyrazole.

Scientific Research Applications

3-Iodo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and stability.

Comparison with Similar Compounds

    3-Iodo-1-methyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-Methyl-4-nitro-1H-pyrazole:

    4-Iodo-1-methyl-1H-pyrazole: Iodine is positioned differently, leading to variations in chemical behavior and uses.

Uniqueness: 3-Iodo-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its combination of functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields.

Properties

IUPAC Name

3-iodo-1-methyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKHKGMSULLBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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